molecular formula C22H26N4O2 B5972646 1-[6-methyl-5-(5-spiro[2.4]heptan-2-yl-1,2,4-oxadiazol-3-yl)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]but-3-en-1-one

1-[6-methyl-5-(5-spiro[2.4]heptan-2-yl-1,2,4-oxadiazol-3-yl)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]but-3-en-1-one

Cat. No.: B5972646
M. Wt: 378.5 g/mol
InChI Key: CTKOPNQVWPAMNO-UHFFFAOYSA-N
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Description

1-[6-methyl-5-(5-spiro[24]heptan-2-yl-1,2,4-oxadiazol-3-yl)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]but-3-en-1-one is a complex organic compound with a unique structure that includes a spiro[24]heptane ring, an oxadiazole ring, and a naphthyridine ring

Properties

IUPAC Name

1-[6-methyl-5-(5-spiro[2.4]heptan-2-yl-1,2,4-oxadiazol-3-yl)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]but-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-3-6-18(27)26-10-7-16-15(13-26)12-23-14(2)19(16)20-24-21(28-25-20)17-11-22(17)8-4-5-9-22/h3,12,17H,1,4-11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKOPNQVWPAMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CN(CCC2=C1C3=NOC(=N3)C4CC45CCCC5)C(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-methyl-5-(5-spiro[2.4]heptan-2-yl-1,2,4-oxadiazol-3-yl)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]but-3-en-1-one involves multiple steps, including the formation of the spiro[2.4]heptane ring, the oxadiazole ring, and the naphthyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the spiro[2.4]heptane ring can be synthesized through a photochemical reaction involving olefins and carbenes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[6-methyl-5-(5-spiro[2.4]heptan-2-yl-1,2,4-oxadiazol-3-yl)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]but-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[6-methyl-5-(5-spiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[6-methyl-5-(5-spiro[2.4]heptan-2-yl-1,2,4-oxadiazol-3-yl)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]but-3-en-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane derivatives: These compounds share the spiro[2.4]heptane ring structure and may have similar chemical properties.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities.

    Naphthyridine derivatives: These compounds are often studied for their potential therapeutic applications.

Uniqueness

1-[6-methyl-5-(5-spiro[2.4]heptan-2-yl-1,2,4-oxadiazol-3-yl)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]but-3-en-1-one is unique due to the combination of these three distinct ring systems in a single molecule. This unique structure may confer specific properties that are not observed in simpler compounds, making it a valuable target for further research and development.

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